N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-12-10-16(24-8-2-3-9-24)23-15(22-12)11-21-28(25,26)14-6-4-13(5-7-14)27-17(18,19)20/h4-7,10,21H,2-3,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJYJKFDBYPBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives and exhibits various biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈F₃N₅O₂S
- Molecular Weight : 405.43 g/mol
- CAS Number : 946258-99-7
The compound features a pyrimidine ring substituted with a pyrrolidinyl group and a trifluoromethoxy benzenesulfonamide moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Case Study : A derivative of this compound demonstrated improved cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells, indicating its potential as an effective anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it may exert effects against specific bacterial strains by inhibiting their growth through interference with essential metabolic pathways.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. It may interact with various enzymes, modulating their activity and potentially leading to therapeutic benefits in conditions such as Alzheimer's disease.
Mechanism of Action : The compound is believed to bind to the active sites of enzymes like acetylcholinesterase (AChE), thereby inhibiting their function and contributing to increased levels of neurotransmitters in the brain .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Preparation of the Pyrimidine Ring : Utilizing precursors that allow for the introduction of functional groups.
- Pyrrolidine Introduction : This step is crucial for enhancing biological activity.
- Final Coupling Reactions : These reactions yield the final sulfonamide product.
Optimized conditions for these reactions can improve yield and purity, making them suitable for industrial applications .
Comparative Biological Activity Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrimidine derivatives | Induction of apoptosis in cancer cell lines |
| Antimicrobial | Sulfonamide derivatives | Inhibition of bacterial growth |
| Enzyme Inhibition | AChE inhibitors | Modulation of neurotransmitter levels |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, the following structurally analogous compounds are analyzed:
Structural Analogues
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- Molecular Formula : C₁₈H₂₁F₃N₄O₂S
- Molecular Weight : 414.4 g/mol
- Key Differences :
- Benzene Substituent : Trifluoromethyl (-CF₃) replaces trifluoromethoxy (-OCF₃), reducing electron-withdrawing effects and steric bulk.
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide Molecular Formula: Not explicitly provided (estimated C₂₄H₂₂F₃N₂O₃S). Key Differences:
- Core Heterocycle : Pyridine replaces pyrimidine, reducing hydrogen-bonding capacity.
- Substituents : Benzyloxy and trimethyl groups introduce steric hindrance, which may limit membrane permeability.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Molecular Formula: C₂₈H₂₂F₂N₆O₄S (calculated from mass data). Key Differences:
- Fused Ring System : Pyrazolo[3,4-d]pyrimidin-3-yl and chromen-4-one moieties increase molecular complexity.
- Fluorine Substitution : Multiple fluorine atoms enhance metabolic stability but may elevate lipophilicity.
Comparative Analysis Table
Key Findings
- Heterocycle Impact : Pyrimidine cores (target compound and piperidine analog) favor hydrogen bonding and π-stacking interactions compared to pyridine-based systems .
- Ring Size : Pyrrolidine’s compact structure may confer better target selectivity than piperidine, which could increase off-target interactions due to greater flexibility .
- Complexity vs. Bioavailability : Pyrazolo-pyrimidine derivatives () demonstrate how fused rings improve potency but may necessitate formulation optimization for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
